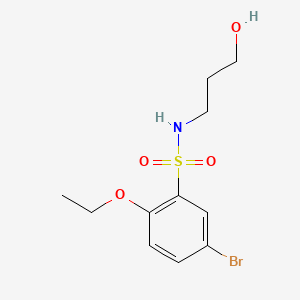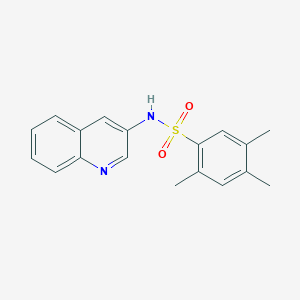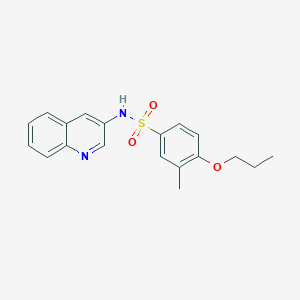![molecular formula C9H5BrCl2N2O2S B603020 1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole CAS No. 1808749-02-1](/img/structure/B603020.png)
1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole is a chemical compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a bromo and dichloro-substituted phenyl group attached to a sulfonyl pyrazole moiety
Preparation Methods
The synthesis of 1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to reach room temperature over time. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The bromo and dichloro substituents can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole include other sulfonyl pyrazoles with different substituents on the phenyl ring. For example:
1-[(2-chloro-4,5-difluorophenyl)sulfonyl]-1H-pyrazole: This compound has fluorine substituents instead of bromine, which can alter its chemical reactivity and biological activity.
1-[(2-methyl-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole: The presence of a methyl group can affect the compound’s steric properties and its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
1808749-02-1 |
|---|---|
Molecular Formula |
C9H5BrCl2N2O2S |
Molecular Weight |
356.02g/mol |
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C9H5BrCl2N2O2S/c10-6-4-7(11)8(12)5-9(6)17(15,16)14-3-1-2-13-14/h1-5H |
InChI Key |
GLSIVDUJIAFYCH-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602940.png)



amine](/img/structure/B602947.png)
![2-[4-(5-Chloro-2-methoxybenzenesulfonamido)phenoxy]acetic acid](/img/structure/B602949.png)
amine](/img/structure/B602950.png)

![(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602952.png)
amine](/img/structure/B602953.png)
amine](/img/structure/B602955.png)
amine](/img/structure/B602956.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B602957.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B602960.png)
